3-(4-Amino-3-methylphenoxy)oxolan-2-one is a chemical compound that belongs to the class of oxolanes, specifically characterized by the presence of an amino and a methoxy group on a phenyl ring. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic uses. Its unique structure allows for various interactions with biological targets, making it a candidate for further research.
The compound can be sourced from chemical suppliers and research databases, including PubChem and various patent filings. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in ongoing chemical research and pharmaceutical applications.
3-(4-Amino-3-methylphenoxy)oxolan-2-one can be classified as:
The synthesis of 3-(4-Amino-3-methylphenoxy)oxolan-2-one typically involves several key steps:
The synthetic route may include:
The molecular formula for 3-(4-Amino-3-methylphenoxy)oxolan-2-one is . The structure features:
Structural data can be represented through:
The compound may undergo various chemical reactions such as:
Reactions are often characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm product formation and purity.
The mechanism of action for 3-(4-Amino-3-methylphenoxy)oxolan-2-one involves its interaction with biological targets:
In vitro studies may provide data on binding affinities and efficacy against specific cell lines or biological assays.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
3-(4-Amino-3-methylphenoxy)oxolan-2-one has potential applications in various scientific fields:
The strategic disconnection of 3-(4-amino-3-methylphenoxy)oxolan-2-one reveals two primary synthons: a functionalized phenol derivative and a γ-lactone precursor. The core oxolanone (γ-butyrolactone) ring can be traced to 4-chloro-3-hydroxybutanoic acid derivatives, while the aromatic moiety originates from 4-amino-3-methylphenol (CAS 2836-00-2), a commercially available intermediate [1] [4]. Alternative routes involve late-stage lactonization of 4-(4-amino-3-methylphenoxy)-3-hydroxybutanoic acid precursors. The amino-methyl group necessitates either ortho-directed methylation of 4-aminophenol or reduction of 4-amino-3-nitro/methylphenol derivatives, with the latter offering superior regiocontrol. A critical retrosynthetic consideration is the protection of the amine as an acetamide during oxidative steps to prevent undesired quinone formation [1] [6].
Table 1: Retrosynthetic Pathways for Key Fragments
Target Fragment | Precursor Options | Advantages |
---|---|---|
4-Amino-3-methylphenol | m-Cresol + nitrosation/reduction | High ortho-selectivity (≥85%) [1] |
4-Nitrocatechol + methylation | Avoids over-alkylation | |
Oxolan-2-one core | 4-Chloro-3-hydroxybutanoate | Direct cyclization |
Fumarate derivatives | Enantioselective routes |
Lactonization to form the oxolan-2-one ring employs two dominant methodologies: intramolecular nucleophilic displacement of halogen-activated precursors and carbonate-mediated ring closure. In the first approach, 4-(4-amino-3-methylphenoxy)-3-hydroxybutanoic acid undergoes acid-catalyzed cyclization at 80–100°C in toluene, achieving 70–75% yield but requiring azeotropic water removal [4] [9]. Superior efficiency (89% yield) is attained using di(2-pyridyl) carbonate (DPC) as a cyclization agent in acetonitrile at 60°C, which minimizes epimerization at C3 and reduces reaction time to 2 hours [9]. Solvent screening reveals aprotic polar solvents (DMF, MeCN) enhance reaction rates by 3-fold compared to THF due to improved carboxylate ionization. For enantiopure targets, enzymatic lactonization with Candida antarctica lipase B in MTBE provides >98% ee but at higher costs [9].
Table 2: Cyclization Methods Comparison
Method | Conditions | Yield (%) | Epimerization Risk |
---|---|---|---|
Acid-catalyzed | Toluene, 100°C, 6h | 70–75 | Moderate |
Di(2-pyridyl) carbonate | MeCN, 60°C, 2h | 89 | Low |
Enzymatic (CAL-B) | MTBE, 35°C, 24h | 82 | None |
Ortho-functionalization of the phenolic precursor demands precise control to avoid polynitration or over-alkylation. Directed ortho-lithiation of N-acetyl-4-aminophenol at –78°C using n-BuLi, followed by methyl iodide quenching, delivers 3-methyl-4-acetamidophenol with 91% regioselectivity [1]. For amino group installation, nitrosation with isoamyl nitrite in methanol at 0–5°C selectively targets the ortho position to the hydroxyl group in m-cresol, yielding 4-nitroso-3-methylphenol (confirmed via HPLC-UV at 254 nm) [1] [6]. Subsequent reduction with Pd/C (5 mol%) under 50 psi H₂ provides the 4-amino-3-methylphenol fragment without over-reduction. Protecting group strategies are critical: acetyl protection prevents oxidation during nitrosation, while boc groups enable acid-labile deprotection post-coupling [6].
The installation of the 3-methyl group adjacent to the amine leverages direct C─H functionalization and reductive amination pathways. Pd(OAc)₂/phenanthroline-catalyzed methylation of 4-aminophenol using di-tert-butyl peroxide (DTBP) as an oxidant achieves 78% yield at 120°C but suffers from 15% diarylation [5] [8]. Superior selectivity (94%) is attained via reductive amination of 4-amino-3-formylphenol intermediates using NaBH₃CN in methanol at pH 5–6. The aldehyde precursor is accessible through Duff formylation (hexamethylenetetramine/TFA) with ortho-directing effects from the hydroxyl group. Enantioselective methylation remains challenging, though Cinchona-derived phase-transfer catalysts afford modest ee (45–60%) for α-methylated analogs [8].
Table 3: Catalytic Methylation Performance
Method | Catalyst System | Selectivity (%) | Byproducts |
---|---|---|---|
Pd-catalyzed C─H activation | Pd(OAc)₂/2,9-dimethylphen | 78 | 3,5-dimethyl isomer (15%) |
Reductive amination | NaBH₃CN, AcOH buffer | 94 | None significant |
Phase-transfer catalysis | Benzylquininium chloride | 51 (ee) | Dialkylation (8%) |
Process intensification focuses on solvent reduction, catalyst recycling, and energy-efficient activation. A one-pot sequence integrating phenoxy alkylation and lactonization in ethanol-water (4:1) eliminates dichloromethane extraction, reducing E-factor by 62% [10]. Ultrasound irradiation (25 kHz, 250 W) during the O-alkylation of 4-amino-3-methylphenol with 4-bromo-3-hydroxybutanoate accelerates reaction kinetics by 4-fold, cutting step time from 8h to 2h while maintaining 92% yield [5] [7]. Heterogeneous catalysis with magnetic Fe₃O₄-supported palladium nanoparticles enables catalyst reuse for 5 cycles without leaching (ICP-MS verification). Solvent replacement assessments identify cyclopentyl methyl ether (CPME) as a safer alternative to THF, with improved lactone stability during workup [10].
Table 4: Green Metrics for Synthesis Improvements
Innovation | E-Factor Reduction | Energy Savings | Waste Stream Changes |
---|---|---|---|
Ethanol-water solvent | 62% vs. DMF process | 15% (lower bp) | Halogen-free |
Ultrasound irradiation | 30% (faster processing) | 75% (time savings) | None |
Magnetic Pd catalyst | 89% (metal waste) | 40% (room temp.) | Eliminates heavy metals |
Comprehensive Compound Nomenclature
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1